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N-(4-bromo-2-fluorophenyl)-2-(phenylsulfanyl)acetamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(phenylsulfanyl)acetamide is an organic compound characterized by the presence of bromine, fluorine, and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(phenylsulfanyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and phenylsulfanylacetic acid.
Formation of Amide Bond: The amide bond is formed through a condensation reaction between the amine group of 4-bromo-2-fluoroaniline and the carboxylic acid group of phenylsulfanylacetic acid. This reaction is often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution: Products include substituted derivatives with different nucleophiles replacing the bromine or fluorine atoms.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include the thiol derivative.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-(phenylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of halogenated and sulfur-containing compounds on biological systems.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(phenylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen and sulfur atoms can influence the compound’s binding affinity and specificity towards its targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-(phenylsulfanyl)acetamide
- N-(4-bromo-2-chlorophenyl)-2-(phenylsulfanyl)acetamide
- N-(4-bromo-2-fluorophenyl)-2-(methylsulfanyl)acetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(phenylsulfanyl)acetamide is unique due to the specific combination of bromine, fluorine, and phenylsulfanyl groups in its structure. This combination can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNOS/c15-10-6-7-13(12(16)8-10)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYOGZBOKZIBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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